molecular formula C19H17N5O2S B244555 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Cat. No. B244555
M. Wt: 379.4 g/mol
InChI Key: KWAIICDHBFXLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various medical and biological studies. This compound is known for its unique structure and properties, which make it an ideal candidate for various research studies.

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. This compound has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antifungal and antibacterial activities against various strains of fungi and bacteria. Additionally, this compound has been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments include its potent activity against various cancer cell lines, fungi, and bacteria, as well as its potential therapeutic effects in neurological disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the study of 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. These include further studies to determine its potential as a therapeutic agent in cancer, neurological disorders, and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity in humans. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for various medical and biological applications.

Synthesis Methods

The synthesis of 3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves a multi-step process that includes the reaction of 3-amino-5-(3-isopropoxyphenyl)-1,2,4-thiadiazole with 3-bromo-1-(4-fluorophenyl)propan-1-one, followed by the reaction with sodium azide and copper(I) iodide to form the final product.

Scientific Research Applications

3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and biology. This compound has been found to exhibit potent antitumor, antifungal, and antibacterial activities, making it a potential candidate for the development of new drugs. Additionally, this compound has been studied for its potential role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

3-propan-2-yloxy-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H17N5O2S/c1-12(2)26-16-8-4-5-13(10-16)17(25)21-15-7-3-6-14(9-15)18-23-24-11-20-22-19(24)27-18/h3-12H,1-2H3,(H,21,25)

InChI Key

KWAIICDHBFXLLN-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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